molecular formula C23H26N4O3 B612162 Samotolisib CAS No. 1386874-06-1

Samotolisib

カタログ番号: B612162
CAS番号: 1386874-06-1
分子量: 406.5 g/mol
InChIキー: ACCFLVVUVBJNGT-AWEZNQCLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

LY-3023414 is a novel, orally bioavailable inhibitor designed to target the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. These pathways are crucial in regulating cell growth, survival, and metabolism, and are often dysregulated in various cancers .

準備方法

The synthesis of LY-3023414 involves the creation of a complex fused imidazoquinolinone structure. The compound is highly soluble across a wide pH range, which is beneficial for its bioavailability . Specific synthetic routes and industrial production methods are proprietary and not publicly disclosed in detail.

化学反応の分析

LY-3023414 undergoes several types of chemical reactions, including:

科学的研究の応用

Clinical Applications

Samotolisib is currently under investigation for various cancers through multiple clinical trials. The following table summarizes its applications across different types of cancer:

Cancer Type Clinical Trial Phase NCT Number Status
Triple-Negative Breast CancerIINCT04032080Recruiting
Metastatic Breast CancerIINCT02057133Active
Endometrial CancerIINCT02549989Active
Prostate CancerIINCT02407054Active
Non-Hodgkin LymphomaIINCT03213678Recruiting
Non-Small Cell Lung CancerIINCT02079636Active
Pancreatic Ductal AdenocarcinomaIINCT02981342Recruiting
Advanced Solid TumorsIINCT03155620Recruiting

Notable Clinical Trials

  • Combination Therapy with Enzalutamide :
    • A Phase Ib/II study evaluated the safety and efficacy of this compound combined with enzalutamide in patients with metastatic castration-resistant prostate cancer (mCRPC). Results indicated a significant improvement in progression-free survival (PFS) compared to placebo, particularly in patients without androgen receptor splice variant 7 .
  • Pediatric Applications :
    • A Phase II study assessed the efficacy of this compound in children and young adults with relapsed or refractory solid tumors. Although the study identified patients with specific genetic alterations suitable for treatment, no objective responses were observed, highlighting the need for further investigation into its efficacy in this demographic .
  • Biliary Tract Carcinoma :
    • Research demonstrated that this compound effectively inhibited the growth of biliary tract carcinoma cell lines resistant to gemcitabine, showcasing its potential as a novel therapeutic option for aggressive tumors .

Case Studies and Efficacy

Several studies have documented the efficacy of this compound in various contexts:

  • In preclinical models, this compound showed potent antitumor effects against multiple cancer types, including biliary tract carcinoma and breast cancer cell lines.
  • The drug's ability to overcome multidrug resistance mechanisms was highlighted by research indicating that inhibiting ATP-binding cassette transporters could restore its efficacy in resistant cancer cells .

Safety Profile

The safety profile of this compound appears favorable based on clinical trial data. In studies involving combination therapies, dose-limiting toxicities were not reported, suggesting that it can be safely administered alongside other agents like enzalutamide . However, some cases reported mild to moderate adverse effects, necessitating further evaluation.

作用機序

LY-3023414 exerts its effects by selectively inhibiting class I PI3K isoforms, mTORC1/2, and DNA-dependent protein kinase (DNA-PK). This inhibition leads to the dephosphorylation of downstream substrates such as AKT, S6K, S6RP, and 4E-BP1, resulting in cell cycle arrest and reduced tumor growth .

類似化合物との比較

LY-3023414 is unique due to its dual inhibition of PI3K and mTOR, which are both critical for cancer cell survival. Similar compounds include:

LY-3023414 stands out due to its high solubility and bioavailability, making it a promising candidate for cancer therapy .

生物活性

Samotolisib, also known as LY3023414, is a novel compound that functions as a dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, as well as the DNA-dependent protein kinase (DNA-PK). These pathways are crucial in regulating cell growth, proliferation, and survival, making them significant targets in cancer therapy. This article explores the biological activity of this compound, focusing on its efficacy in various clinical settings, its safety profile, and the underlying mechanisms of action.

This compound inhibits two critical pathways involved in tumorigenesis:

  • PI3K/mTOR Pathway : This pathway is often dysregulated in cancers, leading to uncontrolled cell growth and survival. By inhibiting PI3K and mTOR, this compound disrupts these processes.
  • DNA-PK Pathway : This pathway is involved in DNA repair mechanisms. Inhibiting DNA-PK can sensitize cancer cells to DNA-damaging agents.

The dual inhibition provided by this compound allows it to target cancer cells more effectively than single-pathway inhibitors.

Phase Ib/II Study of this compound with Enzalutamide

A significant study evaluated the combination of this compound with enzalutamide in patients with metastatic castration-resistant prostate cancer (mCRPC) who had progressed on prior therapies. Key findings include:

  • Patient Demographics : 142 patients were enrolled (13 in Phase Ib and 129 in Phase II).
  • Efficacy : The combination therapy showed improved progression-free survival (PFS):
    • Median rPFS was 10.2 months for the this compound/enzalutamide group versus 5.5 months for placebo/enzalutamide (P = 0.03).
    • In patients without androgen receptor splice variant 7 (AR-v7), rPFS was significantly higher at 13.2 months compared to 5.3 months (P = 0.03) .

Pediatric Study

A nationwide phase II study assessed the efficacy of this compound in children aged 1-21 years with relapsed or refractory tumors harboring specific genetic alterations. Results indicated:

  • Patient Enrollment : 17 patients were treated.
  • Efficacy : No objective responses were observed, with a three-month PFS of only 12%.
  • Toxicity : Two patients experienced dose-limiting toxicities (mucositis and pneumonitis), leading to a recommended dose of 115 mg/m² twice daily .

Preclinical Evaluations

Preclinical studies have demonstrated that this compound exhibits potent antitumor activity against various cancer types:

  • In triple-negative breast cancer models, the combination of this compound with prexasertib (a CHK1 inhibitor) showed synergistic effects, inhibiting cell proliferation significantly .
  • The compound has also been evaluated for its potential resistance mechanisms, particularly concerning ATP-binding cassette (ABC) transporters that may reduce its efficacy due to drug efflux .

Safety Profile

This compound has been reported to have a favorable safety profile across different studies:

  • Common treatment-related adverse events included fatigue (34%), nausea (38%), and leukopenia/neutropenia (94.3%) .
  • No dose-limiting toxicities were observed during initial dose escalation phases, although some patients experienced significant adverse effects during combination therapy .

Summary of Clinical Trials

Study TypePatient PopulationKey Findings
Phase Ib/IImCRPC patientsImproved PFS with combination therapy
Pediatric Phase IIChildren with solid tumorsNo objective responses; low PFS
PreclinicalTriple-negative breast cancer modelsSynergistic effects with prexasertib

特性

IUPAC Name

8-[5-(2-hydroxypropan-2-yl)pyridin-3-yl]-1-[(2S)-2-methoxypropyl]-3-methylimidazo[4,5-c]quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-14(30-5)13-27-21-18-9-15(16-8-17(11-24-10-16)23(2,3)29)6-7-19(18)25-12-20(21)26(4)22(27)28/h6-12,14,29H,13H2,1-5H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCFLVVUVBJNGT-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=C3C=C(C=CC3=NC=C2N(C1=O)C)C4=CC(=CN=C4)C(C)(C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1C2=C3C=C(C=CC3=NC=C2N(C1=O)C)C4=CC(=CN=C4)C(C)(C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1386874-06-1
Record name Samotolisib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1386874061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY-3023414
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12167
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SAMOTOLISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C88817F47Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。